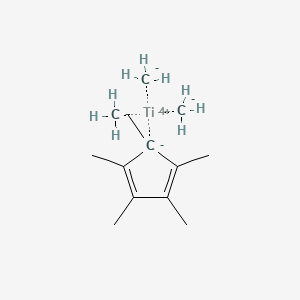
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium ion coordinated with a pentamethylcyclopentadienyl ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene. This intermediate is then further methylated to produce 1,2,3,4,5-pentamethylcyclopentadiene .
Industrial Production Methods
Large-scale production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves a three-step process starting from 2,3,4,5-tetramethyl-2-cyclopentenone and methylmagnesium chloride . The resulting compound is then reacted with titanium tetrachloride to form the desired organometallic complex.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclopentadienyl cations.
Reduction: Reduction reactions can yield cyclopentadienyl anions.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Transition metal catalysts like palladium and platinum are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl derivatives and metal complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1,2,3,4,5-pentamethylcyclopentadiene is used as a ligand in the synthesis of organometallic complexes. These complexes are valuable in catalysis, particularly in polymerization reactions and hydrogenation processes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including high-performance polymers and coatings. Its role as a catalyst in various chemical processes also makes it valuable in industrial chemistry .
Wirkmechanismus
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects involves coordination with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and polymerization. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound of 1,2,3,4,5-pentamethylcyclopentadiene, known for its use in the synthesis of metallocenes.
Methylcyclopentadiene: A partially methylated derivative with similar but less pronounced properties.
Tetramethylcyclopentadiene: Another derivative with four methyl groups, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly valuable in the synthesis of stable organometallic complexes and in catalytic applications where high reactivity is required .
Eigenschaften
Molekularformel |
C13H24Ti |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChI-Schlüssel |
KYUOMXNNAVEOBY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


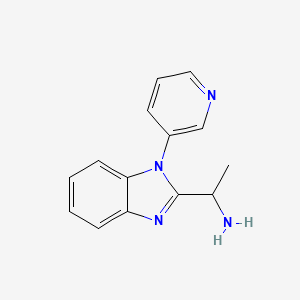

![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
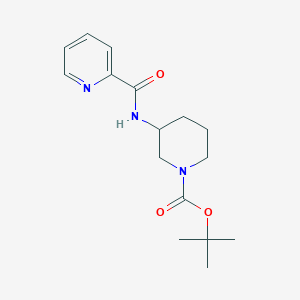
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
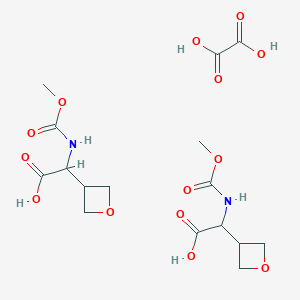
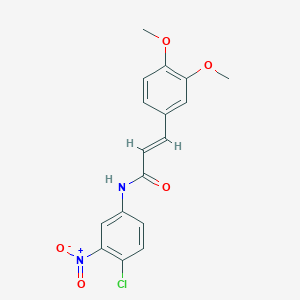
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)
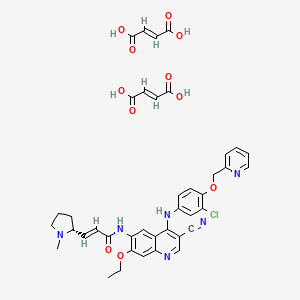
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
